4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline
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Overview
Description
Ginsenoside-F2 is a rare ginsenoside derived from the root of Panax ginseng, a traditional Chinese medicinal plant. Ginsenosides are the primary active components of ginseng, known for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . Ginsenoside-F2, in particular, has gained attention due to its enhanced bioavailability and potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside-F2 can be synthesized through the enzymatic hydrolysis of major ginsenosides such as ginsenoside-Rb1. This process involves the use of specific glycosidases, such as β-glucosidase, which selectively hydrolyze the glycosidic bonds . The reaction conditions typically include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods: Industrial production of ginsenoside-F2 often employs microbial biotransformation. Microorganisms such as Lactobacillus lactis, engineered to express β-glucosidase, can convert ginsenoside-Rb1 to ginsenoside-F2 during fermentation processes . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ginsenoside-F2 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify its structure and enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize ginsenoside-F2.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Hydrolysis: Enzymatic hydrolysis using glycosidases is a common method to produce ginsenoside-F2 from its precursors.
Major Products: The primary product of these reactions is ginsenoside-F2 itself, which can further undergo modifications to produce other rare ginsenosides with distinct biological activities .
Scientific Research Applications
Ginsenoside-F2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of ginsenosides.
Mechanism of Action
Ginsenoside-F2 exerts its effects through multiple molecular targets and pathways:
Oxidative Stress: It enhances the activity of antioxidant enzymes and promotes fatty acid β-oxidation, thereby reducing oxidative stress.
Signaling Pathways: Ginsenoside-F2 modulates various signaling pathways, including PPARα, Nrf2, and AMPK/SIRT1, which are involved in lipid metabolism and cellular stress responses.
Immune Modulation: It has immunomodulatory effects, enhancing the immune response and inhibiting the activation of stromal cells in the tumor microenvironment.
Comparison with Similar Compounds
Ginsenoside-F2 is unique among ginsenosides due to its enhanced bioavailability and potent biological activities. Similar compounds include:
Ginsenoside-Rb1: A major ginsenoside that serves as a precursor to ginsenoside-F2.
Ginsenoside-Rh2: Known for its anti-cancer properties but with different molecular targets.
Ginsenoside-Rg3: Exhibits anti-inflammatory and anti-cancer activities but differs in its glycosylation pattern.
Ginsenoside-F2 stands out due to its specific molecular modifications and the resulting enhanced biological effects, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
114767-15-6 |
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Molecular Formula |
C18H32NO3P |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline |
InChI |
InChI=1S/C18H32NO3P/c1-13(17(3,4)5)21-23(20,22-14(2)18(6,7)8)16-11-9-15(19)10-12-16/h9-14H,19H2,1-8H3 |
InChI Key |
JYWMAJMLMKHXQU-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C |
Synonyms |
4-aminophenylphosphonic acid methyl-1,2,2-trimethylpropyl diester MATP-1,2,2 |
Origin of Product |
United States |
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